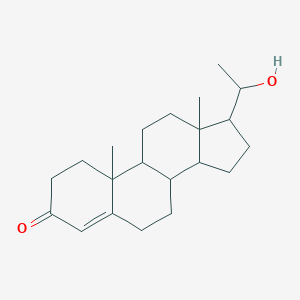

DIHYDROPROGESTERON

Übersicht

Beschreibung

(20S)-20-hydroxypregn-4-en-3-one is a 20-hydroxypregn-4-en-3-one. It has a role as a human metabolite and a mouse metabolite.

(20S)-20-Hydroxypregn-4-en-3-one is a natural product found in Homo sapiens with data available.

A biologically active 20-alpha-reduced metabolite of PROGESTERONE. It is converted from progesterone to 20-alpha-hydroxypregn-4-en-3-one by the 20-ALPHA-HYDROXYSTEROID DEHYDROGENASE in the CORPUS LUTEUM and the PLACENTA.

Wissenschaftliche Forschungsanwendungen

Reproduktionsmedizin und Schwangerschaftserhaltung

Dihydroprogesteron spielt eine entscheidende Rolle bei der Aufrechterhaltung der Schwangerschaft. Es wird hauptsächlich vom Gelbkörper des Eierstocks und der Plazenta während der Schwangerschaft synthetisiert. Seine Präsenz ist essentiell für die Einnistung des Embryos, und sein Fehlen kann zu einem Schwangerschaftsverlust führen . Eine Progestogenbehandlung, einschließlich this compound, wird Frauen mit hohem Risiko für Frühgeburten empfohlen .

Endometriose-Behandlung

Die Forschung hat die Wirksamkeit von this compound bei der Behandlung von Endometriose untersucht. Es hemmt das Wachstum von Endometriumgewebe außerhalb der Gebärmutter und reduziert Symptome wie Dysmenorrhoe (schmerzhafte Perioden) und chronische Unterleibsschmerzen. This compound kann eine Alternative zu anderen Behandlungen wie Gestrinon oder GnRH-Agonisten sein .

Neuroprotektion und Immunmodulation

Über seine reproduktiven Funktionen hinaus zeigt this compound neuro- und immunprotektive Aktivitäten. Forscher haben seine Auswirkungen auf das zentrale Nervensystem (ZNS) und das Immunsystem dokumentiert. Diese Eigenschaften machen es zu einem potenziellen Kandidaten für die Behandlung von ZNS-Erkrankungen und immunbedingten Zuständen .

Linderung von Wechseljahrsbeschwerden

This compound und seine Analoga werden zur Linderung von Wechseljahrsbeschwerden eingesetzt. Sie helfen, negative Auswirkungen, die mit den Wechseljahren verbunden sind, wie Hitzewallungen, Stimmungsschwankungen und Schlafstörungen, zu mildern .

Auswirkungen auf die Umwelt

Das Verständnis der Produktion und Verwendung von this compound ist für die Umweltbetrachtungen unerlässlich. Forscher untersuchen seine Auswirkungen auf die Umwelt, einschließlich der möglichen Hormonstörung. Dieses Wissen dient der nachhaltigen Praxis und pharmazeutischen Entwicklung .

Potenzielle Anwendungen außerhalb der Gynäkologie

Während sich die meisten Forschungen auf die reproduktive Gesundheit konzentrieren, wächst das Interesse an der Erforschung der Wirkungen von this compound in anderen medizinischen Bereichen. Es sind jedoch weitere Studien erforderlich, um seine potenziellen Anwendungen außerhalb der Gynäkologie vollständig aufzudecken .

Wirkmechanismus

Target of Action

Dihydroprogesterone primarily targets the progesterone receptors in the uterus . These receptors play a vital role in maintaining the healthy growth and normal shedding of the womb lining .

Mode of Action

Dihydroprogesterone, being a progestogen, works by regulating the healthy growth and normal shedding of the womb lining . It achieves this by acting on the progesterone receptors in the uterus .

Biochemical Pathways

Dihydroprogesterone is involved in the androgen backdoor pathway , which is responsible for the synthesis of physiologically relevant androgens . This pathway starts with 21-carbon (C21) steroids, also known as pregnanes, and involves a step called "5α-reduction" .

Pharmacokinetics

Following oral administration, the bioavailability of progesterone is low and highly variable . Progesterone is metabolized approximately 50% into 5α-dihydroprogesterone in the corpus luteum, 35% into 3β-dihydroprogesterone in the liver, and 10% into 20α-dihydroprogesterone .

Result of Action

The action of dihydroprogesterone results in the regulation of the menstrual cycle, treatment of infertility, and prevention of miscarriage . It achieves this by regulating the healthy growth and normal shedding of the womb lining .

Action Environment

The action, efficacy, and stability of dihydroprogesterone can be influenced by various environmental factors. For instance, the production and use of progesterone and its analogues can have impacts on the environment . Furthermore, the expression of enzymes involved in the metabolism of dihydroprogesterone, such as aldo-keto reductases (AKRs), can vary across different tissues .

Biochemische Analyse

Biochemical Properties

Dihydroprogesterone interacts with various enzymes, proteins, and other biomolecules. It is synthesized from progesterone through the action of 5α-reductase type I, which is highly expressed in the human liver and mammary gland . The enzyme 3α-hydroxysteroid oxidoreductase then converts Dihydroprogesterone into allopregnanolone . These interactions are crucial for the biological potency of these steroids .

Cellular Effects

Dihydroprogesterone has significant effects on various types of cells and cellular processes. It influences cell function by modulating neuronal excitability through its interaction with ionotropic neurotransmitter receptors, such as gamma-aminobutyric acid type A (GABA A) receptors . It also impacts gene expression and cellular metabolism .

Molecular Mechanism

Dihydroprogesterone exerts its effects at the molecular level through various mechanisms. It acts as an agonist of the progesterone receptor and a positive allosteric modulator of the GABA A receptor . It also influences gene transcription and signaling pathways by binding to intracellular/nuclear receptors .

Temporal Effects in Laboratory Settings

The effects of Dihydroprogesterone change over time in laboratory settings. It has been observed that the rate of Dihydroprogesterone depletion is significantly reduced by aldo keto reductases (AKR) in human liver and intestine . This indicates the product’s stability and its long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of Dihydroprogesterone vary with different dosages. For instance, it has been shown that Dihydroprogesterone and its metabolite allopregnanolone produce a remarkable array of beneficial short- and long-term effects following traumatic brain injury .

Metabolic Pathways

Dihydroprogesterone is involved in several metabolic pathways. It is synthesized primarily from progesterone and is an intermediate in the synthesis of allopregnanolone and isopregnanolone . It is also metabolized by the aldo-keto reductases (AKRs) AKR1C1, AKR1C2, and AKR1C4 .

Transport and Distribution

Dihydroprogesterone is transported and distributed within cells and tissues. It is synthesized primarily in the corpus luteum, with smaller amounts produced in the liver and other tissues . Its distribution within cells and tissues is influenced by its interactions with various transporters and binding proteins.

Subcellular Localization

The subcellular localization of Dihydroprogesterone and its effects on activity or function are significant. The enzymic activity associated with Dihydroprogesterone was found primarily in a cell debris-membranes fraction derived from the 1000 x g pellet in rat hypothalamic cells . This fraction contained mainly membrane-like particulates and was free of nuclei .

Eigenschaften

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13-,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBRUCCWZPSBFC-RXRZZTMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904767 | |

| Record name | (20S)-20-Hydroxypregn-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 20alpha-Dihydroprogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

145-14-2, 145-15-3 | |

| Record name | 20α-Dihydroprogesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (20S)-20-Hydroxypregn-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (20R)-20-hydroxypregn-4-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (20S)-20-hydroxypregn-4-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 20.ALPHA.-HYDROXYPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45630A64AC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 20alpha-Dihydroprogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126 - 131 °C | |

| Record name | 20alpha-Dihydroprogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

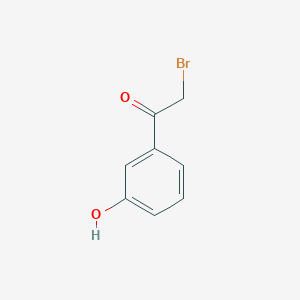

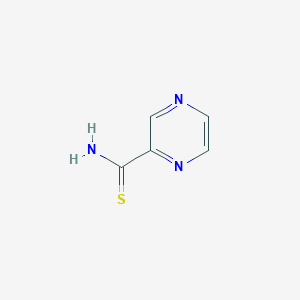

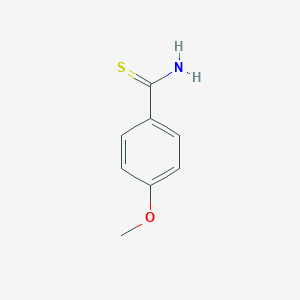

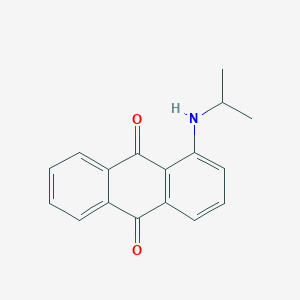

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.